molecular formula C16H13BrO3 B12857355 2-(2-Bromo-4,5-dimethoxyphenyl)benzofuran

2-(2-Bromo-4,5-dimethoxyphenyl)benzofuran

Cat. No.: B12857355
M. Wt: 333.18 g/mol
InChI Key: DHKJINGEANWBHE-UHFFFAOYSA-N
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Description

2-(2-Bromo-4,5-dimethoxyphenyl)benzofuran is an organic compound that belongs to the class of benzofurans. It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further fused to a benzofuran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4,5-dimethoxyphenyl)benzofuran typically involves the bromination of 4,5-dimethoxyphenylbenzofuran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4,5-dimethoxyphenyl)benzofuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromo-4,5-dimethoxyphenyl)benzofuran has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-4,5-dimethoxyphenyl)benzofuran is unique due to its benzofuran core, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar compounds .

Properties

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

2-(2-bromo-4,5-dimethoxyphenyl)-1-benzofuran

InChI

InChI=1S/C16H13BrO3/c1-18-15-8-11(12(17)9-16(15)19-2)14-7-10-5-3-4-6-13(10)20-14/h3-9H,1-2H3

InChI Key

DHKJINGEANWBHE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2=CC3=CC=CC=C3O2)Br)OC

Origin of Product

United States

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